1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
The compound "1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its unique arrangement of functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and characteristics of related imidazo[1,2-a]pyridine derivatives, which can be used to infer some aspects of the target compound's profile.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions with various intermediates. For example, a novel synthetic route to a related compound involved heating a mixture of precursors, leading to a series of ring-chain tautomerizations and rearrangements . Similarly, the target compound's synthesis might involve a complex sequence of steps, potentially including condensation reactions as seen in the synthesis of other pyridine derivatives .
Molecular Structure Analysis
Imidazo[1,2-a]pyridine derivatives exhibit diverse molecular geometries, as evidenced by the inclination of substituted phenyl rings relative to the imidazole ring in certain derivatives . The target compound's structure likely features similar steric interactions, which could influence its reactivity and physical properties. Additionally, the presence of electron-donating and withdrawing groups can significantly affect the electronic transitions and molecular interactions .
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridine derivatives can be quite varied. For instance, some derivatives undergo annulation reactions with alkynes catalyzed by rhodium, leading to the formation of pyrido[1,2-a]benzimidazole derivatives . The target compound may also participate in similar catalytic reactions, given the presence of a reactive imidazo[1,2-a]pyridine moiety. Moreover, the kinetics and mechanism of transformation reactions in related compounds have been studied, revealing the influence of pH and catalysis on reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by their molecular structure and substituents. For example, halogenated derivatives and aryl substitutions can lead to significant changes in absorption and fluorescence, with emission colors tunable from green to NIR . The target compound, with its specific substituents, may exhibit distinct optical properties suitable for applications in biological imaging or as a chromophore. Additionally, the thermal decomposition of related compounds has been studied, providing insights into their stability and the potential formation of volatile products .
Scientific Research Applications
Synthesis and Structural Studies
- The compound's derivatives have been synthesized through condensation processes involving nucleophilic substitution and intramolecular cyclization, demonstrating its potential for forming structurally diverse compounds (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).
- Molecular structures of similar compounds exhibit hydrogen-bonded dimeric pairs, indicating potential applications in crystallography and molecular design (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Reactivity and Interaction with Other Compounds
- Research on rhenium halides and their reactions with tertiary amines and phosphines shows the diverse chemical interactions and redox behavior of compounds structurally related to the subject compound (Glicksman & Walton, 1976).
- Studies on the synthesis of cyanopyridone derivatives and their biological activities demonstrate the potential for the compound to engage in various chemical reactions yielding biologically active derivatives (Salman, 1999).
Spectroscopy and Luminescence
- Novel Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands, related to the compound, have been synthesized and characterized, indicating possible applications in spectroscopy and materials science (Salassa et al., 2008).
Application in Corrosion Inhibition
- Pyridinium bromide derivatives, structurally similar to the compound, have shown effectiveness as corrosion inhibitors, suggesting potential applications in materials science and engineering (Raheem & Shihab, 2022).
Fluorescence and Dye Synthesis
- The imidazo[1,2-a]pyridinium system, a key part of the compound, has been used to prepare fluorescent styryl dyes with specific spectral-fluorescent properties, indicating applications in dye synthesis and fluorescence studies (Kovalska et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O2.BrH/c1-4-27-20-12-10-19(11-13-20)23(26)16-24(22-7-5-6-14-25(22)23)21-15-17(2)8-9-18(21)3;/h8-13,15,26H,4-7,14,16H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUXPYRAOULAM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=C(C=CC(=C4)C)C)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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